Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide
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Overview
Description
Methyl 1-oxa-5-thiaspiro[25]octane-2-carboxylate 5,5-dioxide is a chemical compound with the molecular formula C8H12O5S It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide typically involves the reaction of cyclohexanone with sulfur and methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the spiro structure. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and safe synthesis. The use of microreaction systems, which include predispersion, reaction, and phase separation, can enhance the process by providing precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and substituted spiro compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic aminating agent, selectively reacting with nucleophiles such as N-, S-, C-, and O-nucleophiles. This selectivity and the absence of strongly acidic or basic byproducts make it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide: This compound has a similar spiro structure but with a methyl group at the 2-position.
Methyl 2-chloro-1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide: This compound has a chlorine atom at the 2-position, which can influence its reactivity and applications.
1-Oxa-2-azaspiro[2.5]octane: This compound is a selective electrophilic aminating agent with applications in organic synthesis.
Uniqueness
Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide is unique due to its specific spiro structure and the presence of both oxygen and sulfur atoms in the ring system. This combination of features gives it distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H12O5S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
methyl 7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C8H12O5S/c1-12-7(9)6-8(13-6)3-2-4-14(10,11)5-8/h6H,2-5H2,1H3 |
InChI Key |
KWPKFDHTEDNARL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCCS(=O)(=O)C2 |
Origin of Product |
United States |
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